BASIC ORANGE 33
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Overview
Description
Basic Orange 33: is a synthetic dye belonging to the azo dye class. It is commonly used in various industrial applications, particularly in the textile industry for dyeing and printing acrylic fibers. The compound is known for its vibrant orange color and excellent dyeing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Orange 33 is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of 4-nitrobenzenamine with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then coupled with 2-(ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The process typically involves continuous stirring and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Basic Orange 33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further participate in various chemical reactions.
Substitution: The azo group in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields amines .
Scientific Research Applications
Basic Orange 33 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of Basic Orange 33 involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to specific sites on these molecules, leading to changes in their structure and function. In biological systems, enzymes such as azoreductase, peroxidase, and laccase can break down the azo bond in this compound, leading to its degradation .
Comparison with Similar Compounds
Acid Orange 33: Another azo dye with similar applications but different chemical properties.
Basic Orange 14: An acridine dye used in similar staining applications.
Basic Orange 2: A related azo dye with different molecular structure and properties
Uniqueness: Basic Orange 33 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability. Its ability to interact with various molecular targets and undergo different chemical reactions makes it a versatile compound in both industrial and research applications .
Properties
CAS No. |
132758-56-6 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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